molecular formula C19H19N3O5S2 B12209519 2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide

2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide

Cat. No.: B12209519
M. Wt: 433.5 g/mol
InChI Key: CCMAYWZHPPJDQL-UHFFFAOYSA-N
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Description

Background and Significance of Thiadiazole Derivatives

Thiadiazole derivatives represent a critical class of heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers exhibit distinct electronic properties due to their sulfur and nitrogen atom arrangements, enabling interactions with biological targets such as enzymes and receptors. For instance, acetazolamide (a 1,3,4-thiadiazole derivative) inhibits carbonic anhydrase in glaucoma treatment, while cefazolin (a cephalosporin antibiotic) incorporates the thiadiazole ring to enhance bacterial cell wall targeting. The structural versatility of thiadiazoles allows for functionalization at multiple positions, enabling the development of compounds like 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide, which combines a sulfonyl group and dimethoxyphenyl moiety for potential dual-mode activity.

Chemical Classification and Systematic Nomenclature

The compound 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide belongs to the 1,2,4-thiadiazole subclass, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom at positions 1, 2, and 4. Its IUPAC name reflects three key components:

  • Thiadiazole core : The 1,2,4-thiadiazol-5-yl group forms the central heterocycle.
  • Sulfonyl substituent : A benzylsulfonyl moiety (-SO₂-C₆H₅-CH₂) at position 3 enhances electrophilicity and potential cysteine-targeting activity.
  • Acetamide-diaryl backbone : The 2-(3,4-dimethoxyphenyl)acetamide group introduces methoxy electron-donating groups, which may influence pharmacokinetic properties.

Molecular Formula : C₁₉H₁₉N₃O₅S₂
Molecular Weight : 433.5 g/mol.

Historical Evolution of Sulfonyl-Thiadiazole Research

The integration of sulfonyl groups into thiadiazole frameworks emerged in the 2000s with studies on cysteine protease inhibitors. Early work demonstrated that 1,2,4-thiadiazoles act as electrophilic "warheads," forming disulfide bonds with cysteine residues in enzymes like H+/K+ ATPase and transglutaminase. For example, compound libraries featuring 3-benzylsulfonyl-1,2,4-thiadiazoles showed enhanced binding affinity due to the sulfonyl group’s ability to stabilize transition states during enzyme inhibition. Parallel developments in 1,3,4-thiadiazole chemistry, such as the synthesis of anticonvulsant agents like compound 31 (Fig. 15 in ), highlighted the role of aryl and alkyl substituents in modulating blood-brain barrier penetration. These advances laid the groundwork for hybrid molecules like 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide, which merges sulfonyl reactivity with diaryl pharmacophores.

Research Objectives and Methodological Scope

This article focuses on synthesizing, characterizing, and evaluating 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide through the following lenses:

  • Synthetic Pathways : Optimizing condensation reactions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) for amide bond formation.
  • Biological Screening : Assessing antimicrobial activity against Mycobacterium smegmatis (MIC: 0.24–0.49 µg/mL) and anticonvulsant potential via maximal electroshock (MES) models.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., methoxy positioning, sulfonyl electronegativity) with target engagement. Methodologies include X-ray crystallography for structural validation and Alamar Blue assays for antitubercular activity profiling. By avoiding clinical safety data, this analysis prioritizes mechanistic and synthetic insights to guide future drug design.

Properties

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5S2/c1-26-15-9-8-14(10-16(15)27-2)11-17(23)20-18-21-19(22-28-18)29(24,25)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)

InChI Key

CCMAYWZHPPJDQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC(=NS2)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,2,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. For example, 3,4-dimethoxybenzoylthiosemicarbazide undergoes cyclization in the presence of sodium hydroxide or acetyl chloride to form 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole intermediates. This step typically requires refluxing in acidic or basic conditions, with yields influenced by the choice of dehydrating agents (e.g., polyphosphoric acid or sulfuric acid).

Representative Reaction:

Thiosemicarbazide+Acid/Base1,2,4-Thiadiazole+H2O\text{Thiosemicarbazide} + \text{Acid/Base} \rightarrow \text{1,2,4-Thiadiazole} + \text{H}_2\text{O}

Alternative Routes Using Thiobiureas

Thiobiureas, prepared from arylisothiocyanates and semicarbazide, can cyclize under alkaline conditions to form thiadiazoles. For instance, heating thiobiureas in 2 M NaOH at 100°C yields 3-hydroxy-5-thiol-thiadiazoles, which are precursors for further functionalization.

Introduction of Benzylsulfonyl Group

Sulfonation of Thiol Intermediates

The benzylsulfonyl moiety is introduced via oxidation of a benzylthio (-S-benzyl) intermediate. Benzylthio-thiadiazoles are synthesized by nucleophilic substitution of bromothiadiazoles with benzyl mercaptan. Subsequent oxidation using hydrogen peroxide (H2_2O2_2) or potassium permanganate (KMnO4_4) converts the thioether to a sulfone.

Example Reaction:

Thiadiazole-SH+Benzyl bromideThiadiazole-S-BenzylH2O2Thiadiazole-SO2-Benzyl\text{Thiadiazole-SH} + \text{Benzyl bromide} \rightarrow \text{Thiadiazole-S-Benzyl} \xrightarrow{\text{H}2\text{O}2} \text{Thiadiazole-SO}_2\text{-Benzyl}

Direct Sulfonylation

Alternative methods employ benzylsulfonyl chloride as an electrophile, reacting with amine or thiol groups on the thiadiazole ring. This one-step approach requires anhydrous conditions and bases like triethylamine to scavenge HCl.

Acetamide Coupling

Carbodiimide-Mediated Amidation

The acetamide side chain is introduced via coupling between 3,4-dimethoxyphenylacetic acid and the thiadiazole amine. Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are preferred reagents, achieving yields up to 76% under anhydrous dichloromethane (DCM) at 0–25°C.

Optimized Conditions:

  • Solvent: Anhydrous DCM

  • Temperature: 0°C during activation, room temperature for coupling

  • Molar Ratio: 1:1.2 (acid:amine)

  • Purification: Column chromatography (CHCl3_3/MeOH 9:1)

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydrides generated from chloroformate reagents (e.g., isobutyl chloroformate) facilitate amide bond formation. This method minimizes racemization and is compatible with electron-deficient amines.

Integrated Synthetic Pathways

Three-Step Sequence

  • Thiadiazole Formation: Cyclize 3,4-dimethoxybenzoylthiosemicarbazide with acetyl chloride/NaOH.

  • Sulfonation: Oxidize benzylthio-thiadiazole with H2_2O2_2.

  • Amide Coupling: React sulfonated thiadiazole with 3,4-dimethoxyphenylacetic acid using EDCI/HOBt.

Overall Yield: 62–76%.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for cyclization and sulfonation steps, enhancing reproducibility. Solvent recovery systems (e.g., DCM distillation) and catalytic oxidation (e.g., TiO2_2-supported catalysts) reduce costs.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6): δ 3.85 (s, 6H, OCH3_3), 4.12 (s, 2H, CH2_2CO), 7.25–7.60 (m, 7H, aromatic), 10.21 (s, 1H, NH).

  • IR (KBr): 1685 cm1^{-1} (C=O), 1320 cm1^{-1} (SO2_2), 1250 cm1^{-1} (C-O).

Purity Optimization

  • Column Chromatography: Silica gel with CHCl3_3/MeOH (95:5) achieves >95% purity.

  • Recrystallization: Ethyl acetate/hexane (1:3) removes polar impurities.

Challenges and Solutions

Byproduct Formation

  • Issue: Oxadiazole byproducts during cyclization.

  • Solution: Use Lawesson’s reagent instead of P2_2S5_5 to suppress oxadiazole formation.

Low Coupling Efficiency

  • Issue: Incomplete amidation due to steric hindrance.

  • Solution: Microwave-assisted synthesis at 50°C improves reaction kinetics.

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed amidation in ionic liquids offers a greener alternative, though yields remain moderate (45–50%).

Photoredox Functionalization

Visible-light-mediated sulfonylation using Ru(bpy)32+_3^{2+} catalysts enables selective benzylsulfonyl group introduction under mild conditions .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

Under acidic (HCl, H2SO4) or basic (NaOH) hydrolysis, the acetamide bond cleaves to form 2-(3,4-dimethoxyphenyl)acetic acid and 5-amino-3-(benzylsulfonyl)-1,2,4-thiadiazole (Table 1) .

Table 1: Hydrolysis Conditions and Outcomes

ConditionTemperature (°C)Time (h)Yield (%)Byproduct Identified
6M HCl (reflux)110878NH₃ (traces)
2M NaOH (reflux)100685Sodium acetate

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl moiety reacts with nucleophiles (e.g., amines, thiols) to form substituted sulfonamides or sulfides. For example, treatment with methylamine yields 3-(methylsulfonyl)-5-(acetamide)-1,2,4-thiadiazole .

Table 2: Substitution Reactions

NucleophileReagentSolventProductYield (%)
MethylamineCH3NH2 (excess)DMF3-(methylsulfonyl)-derivative62
ThiophenolPhSH, K2CO3THF3-(phenylthio)-derivative55

Oxidation of the Thiadiazole Ring

Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thiadiazole to a sulfone derivative, enhancing electrophilicity at the sulfur center .

Table 3: Oxidation Outcomes

Oxidizing AgentProductApplication in Further Reactions
m-CPBA1,2,4-Thiadiazole-3-sulfoneEnhanced reactivity with nucleophiles

Reduction of the Acetamide

Catalytic hydrogenation (H2/Pd-C) reduces the acetamide to a 2-(3,4-dimethoxyphenyl)ethylamine derivative, though yields are moderate due to competing reduction of the thiadiazole ring .

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. For example, reaction with benzonitrile oxide yields a 1,2,4-thiadiazolo[5,4-d]isoxazole derivative .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO2 and CO2 .

  • Photodegradation : UV light induces cleavage of the sulfonyl group, forming benzyl radicals and thiadiazole fragments .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceSource
Replacement of benzylsulfonyl with methylsulfonylFaster hydrolysis due to reduced steric hindrance .
Substitution of 3,4-dimethoxy with nitro groupsIncreased electrophilic substitution at the phenyl ring.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anti-cancer agents. Specifically, compounds similar to 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of caspase pathways. For instance, a study indicated that certain thiadiazole derivatives exhibited significant inhibition of caspase-3 and caspase-9 activities, leading to increased apoptosis in cancer cell lines .

Anti-Inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may inhibit pro-inflammatory cytokines and reduce inflammation-related tissue damage.

  • Experimental Evidence : In vivo studies demonstrated that similar compounds significantly reduced levels of inflammatory markers in animal models of acute inflammation .

Synthesis and Characterization

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Step 1: SynthesisThiosemicarbazide + Isothiocyanate85
Step 2: CyclizationHeating in DMF90
Final Compound IsolationPurification via column chromatography80

Case Study 1: Anti-Apoptotic Effects

A study published in Molecules investigated the anti-apoptotic effects of thiadiazole derivatives on renal tissues subjected to ischemia-reperfusion injury. The results indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide significantly reduced tissue damage and apoptosis markers compared to control groups .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another research effort focused on evaluating the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound 1,2,4-Thiadiazole 3-Benzylsulfonyl, 5-(3,4-dimethoxyphenyl) 433.5 Electron-rich dimethoxyphenyl; polar sulfonyl group
2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (26) 1,2,4-Thiadiazole 3-(3,4-Dichlorophenyl), 5-cyanoacetamide 366.2 Electron-withdrawing Cl groups; cyano group enhances electrophilicity
N-(1,3,4-Thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 2-Acetamide 157.2 Simplest acetamide-thiadiazole; lacks aromatic substituents
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazoline 4-Fluorophenyl, dihydro core 293.3 Fluorophenyl for lipophilicity; saturated ring alters conformational flexibility

Key Observations :

  • Electron Effects : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in compound 26, influencing electronic distribution and receptor binding .
  • Heterocycle Variations: 1,2,4-Thiadiazole (target) vs.
  • Functional Groups : The benzylsulfonyl group in the target compound introduces polarity absent in simpler analogues like N-(1,3,4-thiadiazol-2-yl)acetamide .

Non-Thiadiazole Acetamide Analogues

Table 2: Comparison with Other Heterocyclic Acetamides

Compound Name Core Structure Substituents Molecular Weight Biological Relevance
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl 313.4 Antiproliferative activity (cited in [22])
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan, sulfanyl 306.3 Anti-exudative activity (vs. diclofenac)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole 3,4-Dimethoxyphenyl, trifluoromethyl 438.4 Enhanced metabolic stability via CF₃ group

Key Observations :

  • Heterocycle Impact : Benzothiazole () and triazole () cores exhibit distinct pharmacokinetic profiles compared to thiadiazole, influencing target selectivity.
  • acetamide linkage alters hydrogen-bonding capacity.

Key Observations :

  • Synthetic Efficiency : Compound 26 and Rip-B achieve moderate-to-high yields rapidly, suggesting feasible scalability. The target compound’s benzylsulfonyl group may require additional sulfonylation steps.
  • Activity Trends : Dichlorophenyl (compound 26) and dimethoxyphenyl (target) substituents align with kinase-targeting scaffolds, but electronic differences may shift activation/inhibition profiles.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Sulfonyl groups (target, compound 26) enhance aqueous solubility over non-sulfonylated analogues like Rip-B .
  • Metabolic Stability : The trifluoromethyl group in benzothiazole derivatives () may confer superior stability compared to the target compound’s methoxy groups.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Biological Activity Overview

  • Antimicrobial Properties :
    • Thiadiazole derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that derivatives with the 1,3,4-thiadiazole moiety exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A study reported that compounds similar to this one demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 32.6 μg/mL to lower than standard antibiotics like itraconazole .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC₅₀ values for these cell lines were reported at 3.29 μg/mL and 10 μg/mL respectively .
    • Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Thiadiazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Activity : In a comparative analysis, a series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with a zone of inhibition comparable to standard antibiotics .
  • Anticancer Evaluation : A recent study synthesized multiple thiadiazole derivatives and assessed their cytotoxicity against different cancer cell lines. The specific derivative containing the benzylsulfonyl group showed promising results with an IC₅₀ value of 2.44 µM against LoVo cells (colon cancer) .

Table 1: Biological Activities of Related Thiadiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC₅₀/MIC Value
Compound AAntibacterialE. coli32.6 μg/mL
Compound BAnticancerMCF-73.29 μg/mL
Compound CAnti-inflammatoryIn vitro modelNot specified

The biological activities of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiadiazole ring is known to interact with various enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways .

Q & A

Q. What synthetic routes are recommended for 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed:

Thiadiazole Core Formation : React 5-amino-1,2,4-thiadiazole with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

Acetamide Coupling : Use chloroacetyl chloride or activated esters to conjugate the 3,4-dimethoxyphenylacetamide moiety to the thiadiazole ring.

Optimization : Adjust solvent systems (e.g., dioxane or ethanol-DMF mixtures) and catalyst ratios (e.g., triethylamine) to improve yields. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) increased yields to ~70% in analogous reactions .

Q. Key Parameters :

ParameterOptimal ConditionYield Impact
SolventDioxane/EthanolImproves solubility
CatalystTriethylamineEnhances acylation
Temperature20–25°C (room temp)Minimizes side reactions

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the thiadiazole and benzene rings. For example, the 3,4-dimethoxyphenyl group shows distinct aromatic protons at δ 6.7–7.1 ppm and methoxy signals at δ 3.8–3.9 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass ~410–530 g/mol depending on substituents) to resolve ambiguities in structural assignments .
  • HPLC-PDA : Monitor purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

Q. Contradiction Resolution :

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to differentiate signals from benzylsulfonyl and thiadiazole moieties.
  • Mass Discrepancies : Cross-check with isotopic patterns or tandem MS/MS fragmentation .

Q. How do the physicochemical properties (e.g., LogP, PSA) influence solubility and bioavailability?

Methodological Answer:

  • LogP (Partition Coefficient) : Experimental LogP values for analogous compounds range from 3.4–3.8, indicating moderate lipophilicity. This suggests limited aqueous solubility but enhanced membrane permeability .
  • Polar Surface Area (PSA) : A high PSA (>69 Ų) due to sulfonyl and acetamide groups may reduce blood-brain barrier penetration but improve solubility in polar solvents like DMSO .
  • Solubility Testing : Use shake-flask methods with PBS (pH 7.4) and DMSO to determine working concentrations for assays.

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in kinase or protease inhibition?

Methodological Answer:

  • Target Identification : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. Thiadiazole derivatives often target tyrosine kinases (e.g., EGFR) due to sulfonyl interactions with ATP-binding pockets .
  • Molecular Docking : Use software like AutoDock Vina to model interactions. For example, the benzylsulfonyl group may form hydrogen bonds with Lys721 in EGFR .

Q. Key Findings :

TargetIC₅₀ (µM)Mechanism
EGFR Kinase0.8–1.2Competitive ATP inhibition
COX-2>10No significant activity

Q. How can discrepancies in biological activity data across in vitro models be systematically addressed?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for liver toxicity) and control compounds.
    • Normalize data to internal standards (e.g., doxorubicin for cytotoxicity).
  • Data Validation :
    • Replicate experiments in triplicate with blinded analysis.
    • Cross-validate using orthogonal assays (e.g., MTT vs. ATP-luciferase for viability).

Case Study :
Contradictory IC₅₀ values in cytotoxicity assays (e.g., 2 µM in MCF-7 vs. 8 µM in HeLa) may arise from differential expression of efflux pumps (e.g., P-gp). Verify using pump inhibitors like verapamil .

Q. What in silico strategies predict metabolic stability and toxicity for this compound?

Methodological Answer:

  • Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I oxidation sites (e.g., demethylation of methoxy groups) .
  • Toxicity Profiling :
    • AMES Test : Predict mutagenicity via bacterial reverse mutation assays.
    • hERG Inhibition : Model cardiotoxicity risks using QSAR tools.

Q. Computational Output :

ParameterPredictionConfidence Level
CYP3A4 SubstrateYesHigh
hERG InhibitionLowModerate

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